molecular formula C14H13ClN2O3S B10992018 N-{[2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}-beta-alanine

N-{[2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}-beta-alanine

Cat. No.: B10992018
M. Wt: 324.8 g/mol
InChI Key: HUAKYISEYKNGAF-UHFFFAOYSA-N
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Description

β-Chloro-L-alanine , belongs to the class of thiazole-containing compounds. Its chemical formula is C₉H₈ClNO₂ . Let’s explore its preparation methods, chemical reactions, applications, mechanism of action, and comparisons with similar compounds.

Preparation Methods

Synthetic Routes::

    Thiazole Ring Formation:

Industrial Production::
  • Industrial-scale synthesis typically involves optimization of the above routes for efficiency and yield.

Chemical Reactions Analysis

    Oxidation: N-{[2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}-beta-alanine can undergo oxidation reactions.

    Reduction: Reduction of the carbonyl group may occur.

    Substitution: The chlorine atom on the phenyl ring can be substituted.

    Common Reagents and Conditions:

    Major Products: The specific products depend on reaction conditions and substituents.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis.

    Biology: Investigated for its potential biological activities (e.g., enzyme inhibition).

    Medicine: May have applications in drug discovery.

    Industry: Limited applications due to its specialized structure.

Mechanism of Action

    Molecular Targets: Not well-established, but it may interact with enzymes or receptors.

    Pathways Involved: Requires further research.

Comparison with Similar Compounds

    Similar Compounds:

Properties

Molecular Formula

C14H13ClN2O3S

Molecular Weight

324.8 g/mol

IUPAC Name

3-[[2-(2-chlorophenyl)-4-methyl-1,3-thiazole-5-carbonyl]amino]propanoic acid

InChI

InChI=1S/C14H13ClN2O3S/c1-8-12(13(20)16-7-6-11(18)19)21-14(17-8)9-4-2-3-5-10(9)15/h2-5H,6-7H2,1H3,(H,16,20)(H,18,19)

InChI Key

HUAKYISEYKNGAF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CC=C2Cl)C(=O)NCCC(=O)O

Origin of Product

United States

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